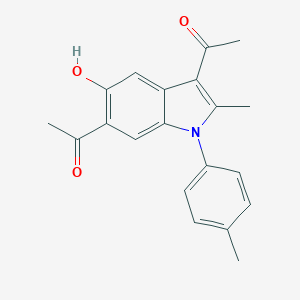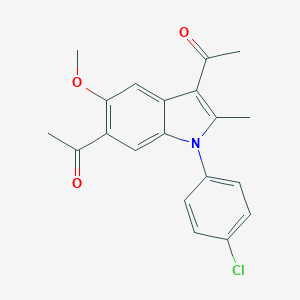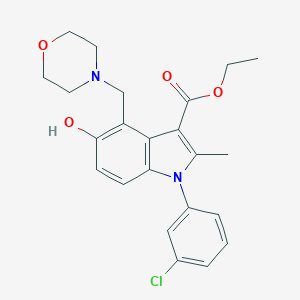
N-(3,4-difluorophenyl)-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a chemical compound that is widely used in scientific research. It is a selective antagonist of the P2X7 receptor, which plays a crucial role in the immune system and inflammation. The compound has been found to have potential therapeutic applications in various diseases, including cancer, chronic pain, and neurodegenerative disorders.
作用机制
N-(3,4-difluorophenyl)-2-phenoxypropanamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is expressed on immune cells, including macrophages, microglia, and T cells. The P2X7 receptor plays a critical role in the immune response and inflammation by regulating the release of pro-inflammatory cytokines and chemokines. Antagonism of the P2X7 receptor by N-(3,4-difluorophenyl)-2-phenoxypropanamide reduces the release of these inflammatory mediators, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the growth and proliferation of cancer cells, reduce pain and inflammation, and protect against neurodegeneration. The compound has also been found to modulate the immune response, reducing the release of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. Its selective antagonism of the P2X7 receptor allows for the investigation of the receptor's specific effects on disease pathogenesis. However, the compound has some limitations, including its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
未来方向
There are several future directions for the use of N-(3,4-difluorophenyl)-2-phenoxypropanamide in scientific research. One potential application is in the development of novel therapies for cancer, chronic pain, and neurodegenerative disorders. The compound could also be used to investigate the role of the P2X7 receptor in other diseases, such as infectious diseases and autoimmune disorders. Further optimization of the compound's pharmacokinetic properties could also improve its potential therapeutic applications.
合成方法
The synthesis of N-(3,4-difluorophenyl)-2-phenoxypropanamide involves the reaction of 3,4-difluoroaniline with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds under reflux in anhydrous dichloromethane to yield the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
科学研究应用
N-(3,4-difluorophenyl)-2-phenoxypropanamide is a valuable tool for studying the P2X7 receptor and its role in various diseases. It has been used in preclinical studies to investigate the potential therapeutic effects of P2X7 receptor antagonism in cancer, chronic pain, and neurodegenerative disorders. The compound has also been used to study the role of the P2X7 receptor in inflammation, immunity, and infection.
属性
产品名称 |
N-(3,4-difluorophenyl)-2-phenoxypropanamide |
|---|---|
分子式 |
C15H13F2NO2 |
分子量 |
277.27 g/mol |
IUPAC 名称 |
N-(3,4-difluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H13F2NO2/c1-10(20-12-5-3-2-4-6-12)15(19)18-11-7-8-13(16)14(17)9-11/h2-10H,1H3,(H,18,19) |
InChI 键 |
DPBJZOQUJWPIGI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
规范 SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![ethyl 1-benzyl-4-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B271426.png)

![5-[1-(2-furylmethyl)-5-methoxy-2-methyl-1H-indol-3-yl]-1,3,4-oxadiazol-2-yl hydrosulfide](/img/structure/B271431.png)

![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)

![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)
![1-Amino-2,11-dimethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271464.png)